3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride
Description
This compound is a benzenesulfonyl fluoride derivative featuring a carbamoyl-linked 3-(2-chloro-4-nitrophenoxy)propyl substituent. Its structure combines a sulfonyl fluoride group (a potent electrophilic warhead for covalent inhibition) with a urea-based linker and a nitroaromatic moiety.
Properties
CAS No. |
25240-52-2 |
|---|---|
Molecular Formula |
C16H15ClFN3O6S |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
3-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFN3O6S/c17-14-10-12(21(23)24)5-6-15(14)27-8-2-7-19-16(22)20-11-3-1-4-13(9-11)28(18,25)26/h1,3-6,9-10H,2,7-8H2,(H2,19,20,22) |
InChI Key |
QOMZLJZXJAZJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropyl isocyanate to form an intermediate. This intermediate is then reacted with 3-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. The compound can target specific molecular pathways by modifying key proteins and enzymes involved in those pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide and Sulfonyl Fluoride Derivatives
- 4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide (): This sulfonamide derivative shares a urea linkage (carbamoyl group) but replaces the sulfonyl fluoride with a sulfonamide. Notably, its IR and NMR data (e.g., 1732 cm⁻¹ C=O stretch, δ 8.89 ppm aromatic protons) highlight similarities in urea and aromatic ring vibrations .
- AEBSF Hydrochloride (): 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is a well-characterized serine protease inhibitor. Unlike the target compound, AEBSF lacks the extended urea-linked nitroaromatic chain but retains the sulfonyl fluoride group critical for covalent inhibition. Its simpler structure may confer faster kinetics but reduced selectivity due to fewer steric and electronic modulatory groups .
Urea/Carbamoyl-Linked Compounds
Boc-1Aa-linker ():
This complex molecule contains a urea linkage and a carbamoyl group but integrates a peptidomimetic macrocycle. The extended alkyl and aromatic substituents in Boc-1Aa-linker suggest enhanced binding specificity, though its synthetic complexity contrasts with the relatively straightforward synthesis implied for the target compound .Example 53 ():
A pyrazolo-pyrimidinyl benzamide derivative with fluorinated aromatic systems. While lacking a sulfonyl fluoride, its urea-like carbamoyl group and nitro/fluoro substituents mirror the electronic properties of the target compound. The reported melting point (175–178°C) and mass spectrometry data (589.1 [M+1]) provide benchmarks for physicochemical comparisons .
Sulfonic Acid and Brominated Analogues ():
- Cpd Bferruginol (): A methanesulfonic acid derivative with a benzylidene group. The absence of a urea linker reduces its capacity for hydrogen-bonding interactions compared to the target compound .
- DALVANCE® Anhydrous Free Base (): A macrocyclic glycopeptide with a dimethylaminopropyl carbamoyl group. While structurally distinct, its carbamoyl linkage and halogenated (chloro) substituents align with the target compound’s design principles for stability and target engagement .
Structural and Functional Comparison Table
Research Findings and Limitations
- Activity Gaps: No direct enzymatic or cellular data are provided for the target compound, unlike AEBSF () or pyridinesulfonamide derivatives ().
- Structural Insights: The nitro and chloro groups may enhance electron-withdrawing effects, stabilizing the sulfonyl fluoride for prolonged target engagement compared to simpler analogs .
Biological Activity
3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride is a synthetic compound with potential biological applications, particularly in the fields of pharmacology and agrochemistry. Its unique structure, characterized by a sulfonyl fluoride moiety and a chloro-nitrophenoxy substituent, suggests diverse biological activities, including enzyme inhibition and antifungal properties.
Chemical Structure
The compound's IUPAC name is 3-({[3-(2-chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride, and its molecular formula is C15H12ClFN2O6S. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Enzyme Inhibition : Compounds containing sulfonyl fluoride groups are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.
- Antifungal Activity : The presence of the chloro and nitro groups may contribute to antifungal properties, as seen in related compounds that target fungal cell membranes or metabolic pathways.
Enzyme Inhibition Studies
A study on related compounds demonstrated that sulfonyl fluoride derivatives effectively inhibit certain enzymes involved in metabolic pathways. For instance, the inhibition of photosynthetic electron transport (PET) was observed in spinach chloroplasts, with varying IC50 values indicating the potency of these compounds .
| Compound | IC50 (mM) | Mechanism of Action |
|---|---|---|
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | 0.08 | PET Inhibition |
| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate | 0.233 | PET Inhibition |
Antifungal Activity
Research has shown that compounds similar to 3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride possess antifungal properties. For example, alkyl-substituted derivatives demonstrated significant activity against various fungal strains, suggesting that modifications to the chemical structure can enhance efficacy against specific pathogens .
The proposed mechanism for the biological activity of this compound involves:
- Covalent Bond Formation : The sulfonyl fluoride group may react with nucleophilic sites on target proteins, leading to irreversible inhibition.
- Disruption of Cellular Processes : By inhibiting key enzymes, the compound can interfere with metabolic processes critical for cell survival in fungi and other organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
